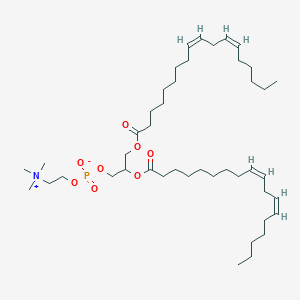

1,2-Linoleoylphosphatidylcholin

Übersicht

Beschreibung

Es handelt sich um eine Art Glycerophospholipid, das zwei Linolsäureketten enthält, die an der Glycerin-Hauptkette an den Positionen sn-1 und sn-2 verestert sind, sowie eine Phosphocholingruppe, die an der Position sn-3 gebunden ist. Diese Verbindung kommt häufig in biologischen Membranen vor und spielt eine entscheidende Rolle in verschiedenen zellulären Prozessen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

1,2-Dilinoleoyl-sn-glycero-3-PC kann durch eine Reihe von Veresterungs- und Phosphorylierungsreaktionen synthetisiert werden. Die Synthese beginnt typischerweise mit Linolsäure, die mit Glycerin verestert wird, um 1,2-Dilinoleoyl-sn-glycerol zu bilden. Dieses Zwischenprodukt wird dann mit Phosphocholinchlorid in Gegenwart einer Base wie Triethylamin phosphoryliert, um das Endprodukt zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von 1,2-Dilinoleoyl-sn-glycero-3-PC beinhaltet ähnliche Synthesewege, aber in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und beinhaltet oft den Einsatz fortschrittlicher Reinigungsverfahren wie Säulenchromatographie und Umkristallisation .

Chemische Reaktionsanalyse

Arten von Reaktionen

1,2-Dilinoleoyl-sn-glycero-3-PC unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidations-, Hydrolyse- und Substitutionsreaktionen.

Substitution: Die Phosphocholingruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und molekularer Sauerstoff.

Hydrolyse: Die enzymatische Hydrolyse wird typischerweise unter milden Bedingungen mit Lipasen durchgeführt.

Substitution: Substitutionsreaktionen erfordern oft den Einsatz von Nukleophilen und geeigneten Katalysatoren.

Hauptprodukte, die gebildet werden

Oxidation: Hydroperoxide und andere oxidative Derivate.

Hydrolyse: Freie Fettsäuren und Glycerophosphocholin.

Substitution: Verschiedene substituierte Phospholipide, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

1,2-Dilinoleoyl-sn-glycero-3-PC hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von 1,2-Dilinoleoyl-sn-glycero-3-PC beinhaltet seine Einarbeitung in Zellmembranen, wo es die Membranfluidität und -permeabilität beeinflusst. Es kann auch mit verschiedenen Proteinen und Enzymen interagieren und deren Aktivität modulieren. Es wurde beispielsweise gezeigt, dass es die Insulinsensitivität durch eine Steigerung der Expression von Insulinrezeptoren und eine Förderung der Phosphorylierung wichtiger Signalmoleküle verbessert . Darüber hinaus induziert es die Lipolyse in Adipozyten durch die Aktivierung spezifischer Lipasen und Signalwege .

Wissenschaftliche Forschungsanwendungen

1,2-Dilinoleoyl-sn-glycero-3-PC has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

1,2-Linoleoylphosphatidylcholine, also known as Dilinoleoylphosphatidylcholine, primarily targets cell membranes . It is an amphoteric mixture containing phospholipids like phosphatidylcholine, which are key components of cell membranes . It can help maintain membrane fluidity and thereby increase the absorption of drugs .

Mode of Action

The compound interacts with its targets by maintaining membrane fluidity, which enhances the absorption of drugs . It can transport both hydrophilic and hydrophobic drugs . Interestingly, it has been reported to possess anticancer property in colon cancer . It also has a regulating influence on inflammation induced by deoxycholic acid (DC) and contributes to apoptosis of adipocytes .

Biochemical Pathways

1,2-Linoleoylphosphatidylcholine is involved in several biochemical pathways. It plays a significant role in HDL-mediated lipid transport . It also interacts with genes that are significantly enriched in these pathways .

Pharmacokinetics

It is known that the compound can increase the bioavailability of drugs by enhancing their absorption through the maintenance of membrane fluidity .

Result of Action

The compound’s action results in increased absorption of drugs, which can lead to enhanced therapeutic efficacy . In the context of cancer therapy, it has been reported to possess anticancer property in colon cancer . It also contributes to the apoptosis of adipocytes .

Action Environment

The action, efficacy, and stability of 1,2-Linoleoylphosphatidylcholine can be influenced by various environmental factors. It is known that the compound is obtained by water degumming the extracted oil of soybean seeds , suggesting that its production and availability might be influenced by factors affecting soybean cultivation.

Biochemische Analyse

Biochemical Properties

1,2-Linoleoylphosphatidylcholine is involved in several biochemical reactions, primarily due to its role as a phospholipid. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is phospholipase A2, which hydrolyzes the fatty acid at the sn-2 position of phospholipids, releasing arachidonic acid and lysophosphatidylcholine . This interaction is crucial for the production of eicosanoids, which are signaling molecules involved in inflammation and other physiological processes. Additionally, 1,2-Linoleoylphosphatidylcholine interacts with lipoproteins, such as high-density lipoprotein (HDL), playing a role in lipid transport and metabolism .

Cellular Effects

1,2-Linoleoylphosphatidylcholine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of protein kinase C, which is involved in regulating cell growth, differentiation, and apoptosis . Furthermore, 1,2-Linoleoylphosphatidylcholine can impact the expression of genes related to lipid metabolism and inflammation, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of 1,2-Linoleoylphosphatidylcholine involves its interactions with various biomolecules. It binds to specific proteins, such as phosphatidylcholine transfer protein (PCTP), which facilitates the transfer of phosphatidylcholine between different cellular membranes . This binding interaction is essential for maintaining membrane integrity and fluidity. Additionally, 1,2-Linoleoylphosphatidylcholine can modulate enzyme activity, such as the inhibition of phospholipase A2, which affects the production of inflammatory mediators . These molecular interactions contribute to the compound’s overall effects on cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Linoleoylphosphatidylcholine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,2-Linoleoylphosphatidylcholine can undergo oxidation, leading to the formation of phosphatidylcholine hydroperoxides . These oxidative products can have different biological activities compared to the parent compound, potentially affecting cellular processes such as lipid peroxidation and membrane integrity. Long-term studies in vitro and in vivo have demonstrated that the degradation of 1,2-Linoleoylphosphatidylcholine can lead to alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 1,2-Linoleoylphosphatidylcholine can vary with different dosages in animal models. At low doses, it may have beneficial effects on lipid metabolism and inflammation, while at high doses, it can exhibit toxic or adverse effects. For example, studies have shown that high doses of 1,2-Linoleoylphosphatidylcholine can lead to liver toxicity and oxidative stress in animal models . Additionally, threshold effects have been observed, where certain dosages are required to achieve specific biological outcomes . These dosage-dependent effects highlight the importance of careful dosing in experimental and therapeutic applications.

Metabolic Pathways

1,2-Linoleoylphosphatidylcholine is involved in several metabolic pathways, including the Kennedy pathway and the Lands cycle . In the Kennedy pathway, phosphatidylcholine is synthesized de novo from choline, while the Lands cycle involves the remodeling of existing phospholipids. These pathways are essential for maintaining the balance between phospholipids and neutral lipids in cells. Additionally, 1,2-Linoleoylphosphatidylcholine interacts with enzymes such as lysophosphatidylcholine acyltransferase (LPCAT), which plays a role in the acylation of lysophosphatidylcholine to form phosphatidylcholine . These metabolic interactions are crucial for regulating lipid homeostasis and cellular function.

Transport and Distribution

The transport and distribution of 1,2-Linoleoylphosphatidylcholine within cells and tissues involve specific transporters and binding proteins. Phosphatidylcholine transfer protein (PCTP) is one such protein that facilitates the transfer of phosphatidylcholine between cellular membranes . This transport is essential for maintaining membrane composition and function. Additionally, 1,2-Linoleoylphosphatidylcholine can be incorporated into lipoproteins, such as HDL, which transport lipids through the bloodstream . The distribution of 1,2-Linoleoylphosphatidylcholine within cells and tissues is influenced by its interactions with these transporters and binding proteins.

Subcellular Localization

The subcellular localization of 1,2-Linoleoylphosphatidylcholine is critical for its activity and function. This compound is primarily localized in cellular membranes, where it contributes to membrane structure and fluidity. Additionally, it can be found in lipid droplets, which are involved in lipid storage and metabolism . The localization of 1,2-Linoleoylphosphatidylcholine is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are essential for its role in cellular processes and metabolic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Dilinoleoyl-sn-glycero-3-PC can be synthesized through a series of esterification and phosphorylation reactions. The synthesis typically starts with linoleic acid, which undergoes esterification with glycerol to form 1,2-dilinoleoyl-sn-glycerol. This intermediate is then phosphorylated using phosphocholine chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of 1,2-Dilinoleoyl-sn-glycero-3-PC involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced purification techniques such as column chromatography and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dilinoleoyl-sn-glycero-3-PC undergoes various chemical reactions, including oxidation, hydrolysis, and substitution reactions.

Substitution: The phosphocholine group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Hydrolysis: Enzymatic hydrolysis is typically carried out using lipases under mild conditions.

Substitution: Substitution reactions often require the use of nucleophiles and appropriate catalysts.

Major Products Formed

Oxidation: Hydroperoxides and other oxidative derivatives.

Hydrolysis: Free fatty acids and glycerophosphocholine.

Substitution: Various substituted phospholipids depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

1,2-Dilinoleoyl-sn-glycero-3-PC ähnelt anderen Phospholipiden wie 1,2-Dioleoyl-sn-glycero-3-Phosphocholin und 1,2-Dipalmitoyl-sn-glycero-3-Phosphocholin. Sein einzigartiges Merkmal ist das Vorhandensein von zwei Linolsäureketten, die unterschiedliche physikalische und chemische Eigenschaften verleihen .

Ähnliche Verbindungen

1,2-Dioleoyl-sn-glycero-3-Phosphocholin: Enthält Ölsäureketten anstelle von Linolsäure.

1,2-Dipalmitoyl-sn-glycero-3-Phosphocholin: Enthält Palmitinsäureketten anstelle von Linolsäure.

1,2-Dilinolenoyl-sn-glycero-3-Phosphocholin: Enthält Linolensäureketten anstelle von Linolsäure.

Biologische Aktivität

Dilinoleoylphosphatidylcholine (DLPC) is a phospholipid that has garnered attention due to its potential biological activities, particularly in the context of oxidative stress, liver health, and lipid metabolism. This article provides a comprehensive overview of DLPC's biological activity, supported by research findings, data tables, and case studies.

Overview of Dilinoleoylphosphatidylcholine

DLPC is a component of polyenylphosphatidylcholine (PPC), which consists of various polyunsaturated phospholipids. Its unique structure, characterized by two linoleic acid chains, contributes to its antioxidant properties and protective effects against cellular damage.

Antioxidant Properties

Research has demonstrated that DLPC exhibits significant antioxidant activity. A study published in PubMed found that DLPC effectively protects low-density lipoprotein (LDL) from oxidation, which is a critical factor in the development of atherosclerosis. When LDL was incubated with DLPC, the lag phase before oxidation increased significantly compared to controls, indicating enhanced resistance to oxidative stress .

Table 1: Effects of DLPC on LDL Oxidation

| Treatment | Lag Phase Increase (%) | Significance |

|---|---|---|

| Control | 100 | - |

| DLPC (10 µM) | 140 | P < 0.001 |

| Alpha-tocopherol (1 mM) | 135 | P < 0.001 |

Protective Effects on Liver Health

DLPC has been shown to exert protective effects in liver diseases, particularly in models of non-alcoholic fatty liver disease (NAFLD) and alcohol-induced liver injury. In a study involving Morris hepatoma cell lines, DLPC significantly reduced markers of lipid peroxidation and cell death compared to saturated phosphatidylcholine .

Case Study: Alcohol-Induced Liver Injury

In animal models, DLPC has been effective in preventing liver fibrosis induced by alcohol consumption. The administration of PPC containing DLPC reduced oxidative stress markers and improved liver histology in baboons subjected to alcohol feeding .

Modulation of Lipopolysaccharide-Induced Inflammation

DLPC also plays a role in modulating inflammatory responses. A study indicated that DLPC selectively modulates lipopolysaccharide (LPS)-induced activation of Kupffer cells, which are essential for immune responses in the liver. This modulation can potentially reduce inflammation and tissue damage associated with various liver diseases .

Impact on Lipid Metabolism

DLPC's influence extends to lipid metabolism as well. Research indicates that it can reduce intestinal absorption of cholesterol and fatty acids. In one experiment, DLPC decreased the uptake of both oleic acid and cholesterol significantly . This suggests that DLPC may aid in managing dyslipidemia and related metabolic disorders.

Table 2: Effects of DLPC on Intestinal Lipid Absorption

| Lipid Type | Reduction (%) at 2.0 mM |

|---|---|

| Oleic Acid | 28 |

| Cholesterol | 41 |

Eigenschaften

IUPAC Name |

2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h14-17,20-23,42H,6-13,18-19,24-41H2,1-5H3/b16-14-,17-15-,22-20-,23-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXDQWZBHIXIEJ-ZPPAUJSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H80NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6542-05-8 | |

| Record name | 1,2-Linoleoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006542058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.